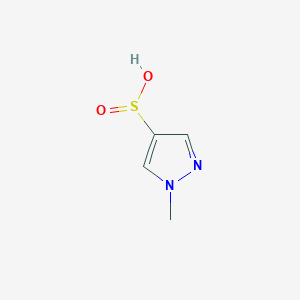
1-Methyl-1H-pyrazole-4-sulfinicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1H-pyrazole-4-sulfinic acid is a sulfur-containing heterocyclic compound. It is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound’s structure consists of a pyrazole ring with a methyl group at the 1-position and a sulfinic acid group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4-sulfinic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, pyrazoles can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods: Industrial production of 1-Methyl-1H-pyrazole-4-sulfinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 1-Methyl-1H-pyrazole-4-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfinic acid group, which can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions involving 1-Methyl-1H-pyrazole-4-sulfinic acid include oxidizing agents like bromine and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products: The major products formed from reactions involving 1-Methyl-1H-pyrazole-4-sulfinic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce sulfides.
科学的研究の応用
1-Methyl-1H-pyrazole-4-sulfinic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound is also used in industrial applications, such as the production of agrochemicals and coordination compounds .
作用機序
The mechanism of action of 1-Methyl-1H-pyrazole-4-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group. This group can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-Methyl-1H-pyrazole-4-sulfinic acid can be compared with other sulfur-containing pyrazoles, pyrazolines, and indazoles. These compounds share similar structural features but differ in their chemical reactivity and biological activities . For example, indazoles are benzo-fused pyrazoles with significant pharmacological activities, while pyrazolines are reduced forms of pyrazoles with distinct properties .
List of Similar Compounds:- 1-Methyl-1H-pyrazole-4-sulfonic acid
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- Pyrazolo[1,5-a]pyrimidine
- Indazole
特性
分子式 |
C4H6N2O2S |
|---|---|
分子量 |
146.17 g/mol |
IUPAC名 |
1-methylpyrazole-4-sulfinic acid |
InChI |
InChI=1S/C4H6N2O2S/c1-6-3-4(2-5-6)9(7)8/h2-3H,1H3,(H,7,8) |
InChIキー |
RFISORAXUJCRFW-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)S(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]thiazole-6-carbohydrazide](/img/structure/B13116578.png)
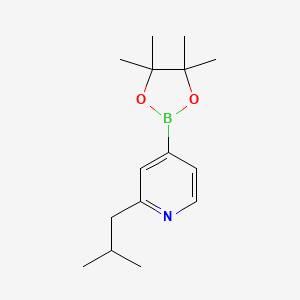
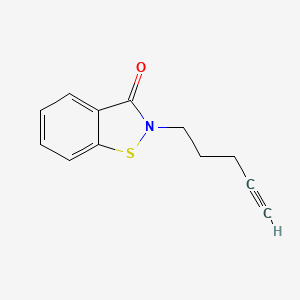
![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
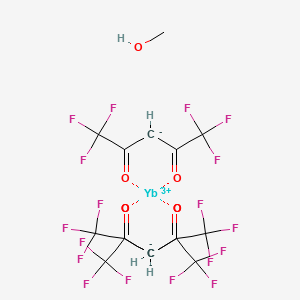
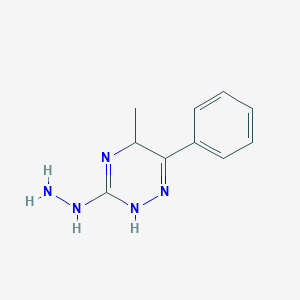
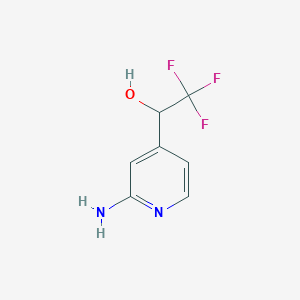
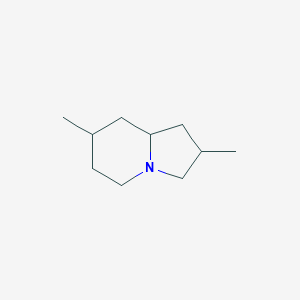
![1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine](/img/structure/B13116645.png)
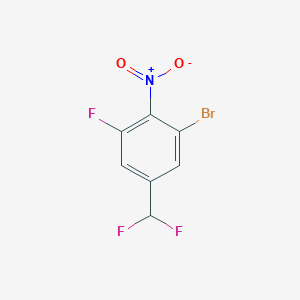
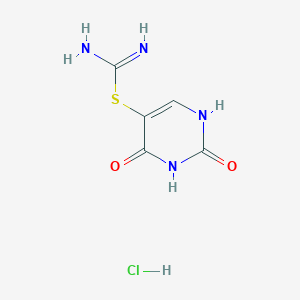
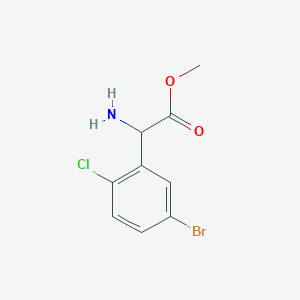
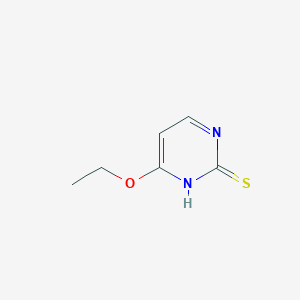
![7H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13116669.png)
